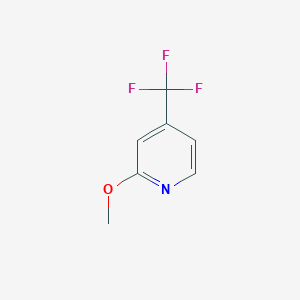

2-Methoxy-4-(trifluoromethyl)pyridine

説明

Significance of Trifluoromethylpyridines in Academic Contexts

Within the family of fluorinated pyridines, those containing a trifluoromethyl (-CF₃) group are particularly significant. The trifluoromethyl group is strongly electron-withdrawing, which influences the electronic properties of the pyridine (B92270) ring. nih.gov This functional group is a key structural motif in many active ingredients found in agrochemical and pharmaceutical products. researchoutreach.orgresearchgate.net

The trifluoromethyl group is known to enhance several key molecular attributes:

Lipophilicity : It increases the molecule's ability to pass through biological membranes. mdpi.com

Metabolic Stability : The C-F bonds are very strong, making the -CF₃ group resistant to metabolic breakdown in the body. mdpi.com

Binding Affinity : The group can improve how a molecule interacts with its biological target. mdpi.com

These properties have made trifluoromethylpyridines (TFMPs) a major focus of research. Approximately 40% of all fluorine-containing pesticides currently on the market contain a trifluoromethyl group. nih.gov Similarly, in the pharmaceutical industry, about 40% of compounds contain fluorine, and of those, nearly 20% feature a trifluoromethyl structure. researchoutreach.org While only a handful of TFMP-containing drugs have been approved, many more are in clinical trials, indicating a promising future for this class of compounds. researchoutreach.org The first synthesis of a trifluoromethylpyridine was reported in 1947, involving the chlorination and subsequent fluorination of picoline. nih.gov

Research Landscape of 2-Methoxy-4-(trifluoromethyl)pyridine and Analogues

This compound is a specific heterocyclic aromatic compound that serves as a versatile intermediate in the synthesis of more complex molecules, particularly in the agrochemical sector. Its structure features a pyridine ring with a methoxy (B1213986) (-OCH₃) group at the 2-position and a trifluoromethyl (-CF₃) group at the 4-position. The methoxy group is electron-donating, which influences the ring's reactivity, while the trifluoromethyl group is strongly electron-withdrawing.

Synthesis Methods

Several methods have been developed for the synthesis of this compound and its precursor, 2-chloro-4-(trifluoromethyl)pyridine (B1345723). These routes are designed to be scalable for industrial production. A common approach involves the nucleophilic substitution of 2-chloro-4-(trifluoromethyl)pyridine with sodium methoxide (B1231860) in methanol (B129727). Another method involves the cyclization of intermediates to form a pyridinone, which is then converted to the final methoxy derivative. Vapor-phase catalytic fluorination of picolines is also used to produce trifluoromethylated intermediates for further conversion. nih.gov

| Method | Starting Material | Key Reagents | Conditions | Yield / Notes |

|---|---|---|---|---|

| Nucleophilic Substitution | 2-chloro-4-(trifluoromethyl)pyridine | Sodium methoxide, methanol | 60–100°C, several hours | High yield, scalable for industrial use. |

| From Pyridinone Intermediate | Condensation products, formamide, methoxide | Acetic acid or HCl for cyclization | 40–150°C, 1–16 hours | Yield for the intermediate 4-trifluoromethyl-2(1H)-pyridinone is ~68%. |

| Vapor-Phase Catalysis | 2- or 4-picoline | Catalyst fluidized bed, chlorination | 350–450°C (vapor phase) | Produces chloro(trifluoromethyl)pyridines, which are then converted. |

Chemical Properties and Reactions

The compound's unique electronic and steric properties make it a valuable building block. It undergoes several types of chemical reactions, including:

Substitution Reactions : The methoxy group can be replaced by other nucleophiles.

Oxidation Reactions : The compound can be oxidized to form the corresponding pyridine N-oxide.

Reduction Reactions : It can be reduced to create derivatives with different functional groups.

| Property | Value |

|---|---|

| Molecular Formula | C₇H₆F₃NO uni.lu |

| Molecular Weight | 177.12 g/mol |

| Appearance | Colorless to light yellow liquid |

| Boiling Point | Not specified |

| Density | Not specified |

Applications in Research and Industry

The primary application of this compound is as a key intermediate in the synthesis of agrochemicals. Notably, it is a substructure in the herbicide Pyroxsulam (B39247), which was developed to control weeds in cereal crops like wheat. researchoutreach.orgnih.gov While precursor analogues based on a phenyl ring showed high herbicidal activity, they also caused significant injury to wheat. researchoutreach.orgnih.gov The pyridine-based structure of Pyroxsulam, derived from intermediates like this compound, provided the necessary selectivity to protect the crops while effectively controlling weeds. researchoutreach.org

Structure

2D Structure

3D Structure

特性

IUPAC Name |

2-methoxy-4-(trifluoromethyl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6F3NO/c1-12-6-4-5(2-3-11-6)7(8,9)10/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BYGXVIBRFSQTPY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC=CC(=C1)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6F3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20889132 | |

| Record name | Pyridine, 2-methoxy-4-(trifluoromethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20889132 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

219715-34-1 | |

| Record name | 2-Methoxy-4-(trifluoromethyl)pyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=219715-34-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pyridine, 2-methoxy-4-(trifluoromethyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0219715341 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pyridine, 2-methoxy-4-(trifluoromethyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Pyridine, 2-methoxy-4-(trifluoromethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20889132 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Methoxy-4-(trifluoromethyl)pyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.121.578 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for 2 Methoxy 4 Trifluoromethyl Pyridine and Derivatives

Strategies for Trifluoromethylpyridine Ring Construction

The preparation of trifluoromethylpyridine (TFMP) derivatives is generally achieved through three primary synthetic strategies: building the ring from smaller fluorinated molecules, performing a halogen exchange on a pre-formed ring, or directly introducing the trifluoromethyl group onto the pyridine (B92270) core. nih.govjst.go.jp The choice of method often depends on the desired substitution pattern and the availability of starting materials. researchoutreach.org

One of the most versatile methods for constructing the trifluoromethylpyridine ring involves cyclo-condensation reactions. This "bottom-up" approach assembles the heterocyclic ring from smaller, acyclic, fluorinated precursors, known as building blocks. researchoutreach.org This strategy is particularly useful for creating complex substitution patterns. A variety of such reactions have been reported, utilizing common and commercially available fluorinated starting materials. nih.govresearchgate.net

Key fluorinated building blocks frequently employed in these syntheses are listed in the table below. nih.govjst.go.jpresearchoutreach.org

| Fluorinated Building Block | Chemical Formula |

| Ethyl 2,2,2-trifluoroacetate | C4H5F3O2 |

| 2,2,2-Trifluoroacetyl chloride | C2ClF3O |

| Ethyl 4,4,4-trifluoro-3-oxobutanoate | C6H7F3O3 |

| (E)-4-Ethoxy-1,1,1-trifluorobut-3-en-2-one | C6H7F3O2 |

For instance, the synthesis of certain herbicides begins with a key cyclo-condensation reaction between 3-methylbutanal (B7770604) and ethyl 4,4,4-trifluoro-3-oxobutanoate. nih.govjst.go.jp Modern variations include rhodium(III)-catalyzed C-H functionalization approaches to prepare multi-substituted 3-fluoropyridines from α-fluoro-α,β-unsaturated oximes and alkynes. nih.gov

A prevalent industrial method for synthesizing trifluoromethylpyridines involves a halogen exchange (HALEX) reaction. nih.gov This process typically starts with a picoline (methylpyridine) precursor, which undergoes chlorination to form a (trichloromethyl)pyridine derivative. jst.go.jp Subsequently, the chlorine atoms on the methyl group are exchanged for fluorine atoms by treatment with hydrogen fluoride (B91410) (HF) or another fluorinating agent. nih.govjst.go.jp The first reported synthesis of a trifluoromethylpyridine in 1947 utilized a similar procedure involving the chlorination and subsequent fluorination of picoline. jst.go.jp

This method is foundational for producing key intermediates like 2,3-dichloro-5-(trifluoromethyl)pyridine (B150209) (2,3,5-DCTF), which is in high demand for the synthesis of various crop-protection products. nih.govresearchoutreach.org The process can be conducted in liquid or vapor phases. researchgate.net Interestingly, the reverse reaction, exchanging a fluorine atom at the 2-position of a pyridine ring for a chlorine atom, can also be achieved by contacting the 2-fluoropyridine (B1216828) compound with HCl under pressure at elevated temperatures, demonstrating the mechanistic principles of halogen exchange on the pyridine ring. google.com

Introducing a trifluoromethyl group directly onto a pre-existing pyridine ring represents an atom-economical and highly desirable strategy. However, direct C-H trifluoromethylation of pyridine presents significant challenges, primarily concerning the control of regioselectivity due to the high reactivity of trifluoromethyl radicals. researchgate.netchemistryviews.org Early methods using radical sources like the Langlois reagent (NaSO2CF3) often resulted in mixtures of C2 and C3 trifluoromethylated products. acs.org

To overcome these selectivity issues, modern methods have been developed that activate the pyridine ring towards a more controlled reaction. researchgate.netacs.org One successful strategy involves the formation of N-methylpyridinium salts, which activates the ring for a highly regioselective nucleophilic trifluoromethylation at the C2-position using trifluoroacetic acid. acs.orgacs.org Another approach uses hydrosilylation to activate pyridine and quinoline (B57606) derivatives, enabling a subsequent nucleophilic trifluoromethylation at the 3-position with high selectivity. chemistryviews.org These advanced techniques allow for the late-stage introduction of the CF3 group, which is particularly valuable in the synthesis of complex molecules. chemistryviews.org

Targeted Synthesis of 2-Methoxy-4-(trifluoromethyl)pyridine Core Structure

The specific synthesis of this compound requires a multi-step, targeted approach that combines several of the above strategies. A plausible and efficient synthetic route can be adapted from established industrial processes for analogous compounds, such as 2-amino-4-trifluoromethylpyridine. google.com

A logical synthetic pathway would commence with 4-picoline as the starting material. The synthesis would proceed through the following key steps:

Exhaustive Chlorination : The methyl group of 4-picoline is first converted to a trichloromethyl group via free-radical chlorination. Further chlorination of the pyridine ring itself can also occur under these conditions.

Halogen Exchange (Fluorination) : The resulting 4-(trichloromethyl)pyridine (B1266056) intermediate undergoes a chlorine-fluorine exchange reaction, typically using hydrogen fluoride (HF), to yield the 4-(trifluoromethyl)pyridine (B1295354) core.

Ring Chlorination : If not already accomplished, selective chlorination of the pyridine ring, for example at the 2- and 6-positions, would be performed to yield 2,6-dichloro-4-(trifluoromethyl)pyridine (B123652). This intermediate is a known precursor for various derivatives. google.com

Nucleophilic Aromatic Substitution (SNAr) : The 2,6-dichloro-4-(trifluoromethyl)pyridine is then treated with sodium methoxide (B1231860) (NaOMe). The electron-withdrawing nature of the trifluoromethyl group and the ring nitrogen activates the chlorine atoms towards nucleophilic substitution. The methoxy (B1213986) group is selectively introduced, typically at the 2-position, to yield 2-methoxy-6-chloro-4-(trifluoromethyl)pyridine.

Dehalogenation : The final step involves the removal of the remaining chlorine atom at the 6-position. This is commonly achieved through catalytic hydrogenation (e.g., using H2 gas and a palladium catalyst), resulting in the target molecule, this compound.

This sequence provides a controlled and scalable route to the desired product by leveraging well-established industrial reactions for the synthesis of functionalized trifluoromethylpyridines.

Industrial and Scalable Synthesis Approaches

For trifluoromethylpyridine intermediates to be commercially viable in large-scale applications like agrochemicals, the development of industrial and scalable synthesis methods is crucial. nih.gov These processes prioritize cost-effectiveness, efficiency, and high throughput. researchgate.net

Vapor-phase reactions are a cornerstone of the industrial production of many trifluoromethylpyridine intermediates. nih.gov This approach offers advantages such as high reaction rates and the ability to operate continuously. A particularly effective industrial method is the simultaneous vapor-phase chlorination and fluorination of picoline at high temperatures (>300°C) using transition metal-based catalysts. nih.govjst.go.jp

A common industrial setup for this process utilizes a specialized reactor with two distinct zones: a catalyst fluidized-bed phase and an empty phase. nih.govjst.go.jp

In the first zone (the fluidized bed), the picoline feedstock is vaporized and reacts with chlorine and hydrogen fluoride. The fluorination proceeds rapidly after the initial chlorination of the methyl group. nih.govjst.go.jp

In the second zone (the empty phase), further nuclear chlorination of the newly formed trifluoromethylpyridine ring occurs at a controlled temperature. nih.govjst.go.jp

This integrated, one-step process can be optimized by adjusting reaction temperatures and the molar ratios of the gaseous reactants to control the degree of chlorination on the pyridine ring, allowing for the targeted production of key intermediates like 2-chloro-5-(trifluoromethyl)pyridine (B1661970) (2,5-CTF) in good yield. nih.gov While the formation of some multi-chlorinated by-products is often unavoidable, this vapor-phase system represents a highly efficient and scalable approach for the industrial synthesis of trifluoromethylpyridines. nih.gov

Stepwise Liquid-Phase and Vapor-Phase Methodologies

Stage 1: Liquid-Phase Chlorination

The synthesis typically commences with a picoline raw material, such as 4-methylpyridine (B42270) (γ-picoline). The first stage involves the exhaustive chlorination of the methyl group to a trichloromethyl group, along with selective chlorination of the pyridine ring. This liquid-phase reaction creates the crucial intermediate, 2-chloro-4-(trichloromethyl)pyridine (B1353518). nih.govjst.go.jp This transformation is a foundational step in building the required functional groups on the pyridine core before the critical fluorine introduction.

| Parameter | Description |

|---|---|

| Starting Material | 4-Methylpyridine (γ-picoline) |

| Reagent | Chlorine gas (Cl2) |

| Phase | Liquid |

| Conditions | Typically involves radical initiators or UV light to facilitate side-chain chlorination. |

| Intermediate Product | 2-Chloro-4-(trichloromethyl)pyridine |

Stage 2: Vapor-Phase Fluorination

The second stage is a halogen exchange (Halex) reaction, where the trichloromethyl group of the intermediate is converted into the desired trifluoromethyl group. This is accomplished through a continuous vapor-phase process. nih.govjst.go.jp The 2-chloro-4-(trichloromethyl)pyridine is vaporized and passed over a heated catalyst in the presence of anhydrous hydrogen fluoride (HF). jst.go.jp This high-temperature gas-phase method is highly effective for the fluorine-chlorine exchange, yielding 2-chloro-4-(trifluoromethyl)pyridine (B1345723), the direct precursor to the final product. sigmaaldrich.comnih.gov Vapor-phase reactions at elevated temperatures (>300°C) are a well-established approach for such transformations. nih.govjst.go.jp

| Parameter | Description |

|---|---|

| Starting Material | 2-Chloro-4-(trichloromethyl)pyridine |

| Reagent | Anhydrous Hydrogen Fluoride (HF) |

| Phase | Vapor |

| Conditions | High temperature (e.g., >300°C) |

| Catalyst | Transition metal-based catalysts, such as iron fluoride, are often used. jst.go.jp |

| Product | 2-Chloro-4-(trifluoromethyl)pyridine |

Stage 3: Liquid-Phase Methoxylation

The final step is a liquid-phase nucleophilic aromatic substitution reaction. The 2-chloro-4-(trifluoromethyl)pyridine produced in the vapor-phase step is reacted with a methoxide source, typically sodium methoxide dissolved in methanol (B129727). datapdf.com The chlorine atom at the 2-position of the pyridine ring is displaced by the methoxy group to yield the final product, this compound. This reaction is generally carried out under mild conditions and provides the target compound in high purity. datapdf.com

| Parameter | Description |

|---|---|

| Starting Material | 2-Chloro-4-(trifluoromethyl)pyridine |

| Reagent | Sodium methoxide (NaOMe) |

| Solvent | Methanol (MeOH) |

| Phase | Liquid |

| Conditions | Often performed at reflux temperature. |

| Final Product | This compound |

Based on a comprehensive search for scientific literature, detailed computational and spectroscopic characterization studies specifically for the compound This compound , as outlined in your request, are not available in the public domain.

The requested analyses, including specific Density Functional Theory (DFT) investigations into molecular geometry, vibrational frequencies, thermodynamic properties, molecular electrostatic potential, non-linear optical properties, and electronic absorption spectra (TD-DFT), require dedicated research studies that appear not to have been published for this particular chemical isomer.

While computational studies were found for similar but distinct molecules, such as the 3-trifluoromethyl isomer and other derivatives, presenting this data would be scientifically inaccurate and would not adhere to the strict focus on "this compound".

Therefore, it is not possible to generate a thorough, informative, and scientifically accurate article that strictly adheres to the provided outline for the specified compound.

Computational Chemistry and Spectroscopic Characterization of 2 Methoxy 4 Trifluoromethyl Pyridine

Quantum Chemical Investigations (Density Functional Theory)

Mulliken Charge and Natural Bond Orbital Analysis

Computational methods are essential for understanding the electronic structure and reactivity of molecules. Mulliken population analysis and Natural Bond Orbital (NBO) analysis are two such methods used to determine the distribution of electron density across a molecule. While specific computational studies for 2-Methoxy-4-(trifluoromethyl)pyridine are not extensively published, the principles of these analyses and data from analogous compounds, such as 2-chloro-4-(trifluoromethyl)pyridine (B1345723), provide significant insight. researchgate.netresearchgate.net

Mulliken Population Analysis

Mulliken population analysis provides a method for estimating partial atomic charges by partitioning the total electron population among the atoms in a molecule. researchgate.net This analysis is valuable for understanding the electrostatic potential and reactivity sites. For this compound, the analysis would be expected to show a significant accumulation of negative charge on the highly electronegative nitrogen and fluorine atoms. The nitrogen atom in the pyridine (B92270) ring and the oxygen atom of the methoxy (B1213986) group would also exhibit negative charges. Conversely, the carbon atom of the trifluoromethyl group (C-CF3) would carry a substantial positive charge due to the strong electron-withdrawing effect of the three fluorine atoms. The hydrogen atoms, particularly those on the methoxy group, would display positive charges.

In a computational study of the related molecule 2-chloro-4-(trifluoromethyl)pyridine, Mulliken charge analysis revealed that the fluorine atoms carried the most significant negative charge, followed by the ring nitrogen atom. researchgate.net The carbon atom attached to the three fluorines was found to be highly positive. A similar distribution pattern is anticipated for this compound, with the methoxy group influencing the charge distribution on the adjacent C2 and nitrogen atoms.

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis transforms the complex, delocalized molecular orbitals of a wavefunction into localized orbitals that correspond to the familiar concepts of chemical bonds, lone pairs, and core orbitals. This method provides a chemically intuitive picture of bonding and allows for the study of charge transfer and hyperconjugative interactions.

For this compound, NBO analysis would detail the nature of the sigma (σ) and pi (π) bonds within the pyridine ring and the bonds associated with the substituents. It would quantify the polarization of these bonds; for instance, the C-F bonds would be highly polarized towards the fluorine atoms, and the C-O bond of the methoxy group would be polarized towards the oxygen atom. The analysis would also characterize the lone pairs on the nitrogen and oxygen atoms. A key aspect of NBO analysis is the examination of donor-acceptor interactions between filled (donor) and empty (acceptor) orbitals, which represent electron delocalization and are crucial for understanding molecular stability and reactivity. Significant interactions would be expected between the lone pairs of the nitrogen and oxygen atoms and the antibonding orbitals (σ* or π*) of the pyridine ring, as well as interactions involving the highly electron-withdrawing trifluoromethyl group.

Advanced Spectroscopic Techniques for Structural Elucidation

Fourier-Transform Infrared (FT-IR) spectroscopy is a powerful technique for identifying the functional groups within a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The FT-IR spectrum of this compound is expected to exhibit characteristic bands corresponding to its distinct structural features: the pyridine ring, the methoxy group, and the trifluoromethyl group.

Detailed vibrational assignments for the target molecule can be inferred from comprehensive studies on closely related compounds like 2-methoxy-3-(trifluoromethyl)pyridine (B55313) and 2-chloro-4-(trifluoromethyl)pyridine. researchgate.netjocpr.com The key vibrational modes would include:

Aromatic C-H Stretching: Vibrations of the C-H bonds on the pyridine ring are typically observed in the 3100–3000 cm⁻¹ region. jocpr.com

Methoxy Group Vibrations: The aliphatic C-H stretching vibrations of the methyl group (-CH₃) are expected in the 3000–2850 cm⁻¹ range. The asymmetric and symmetric C-O-C stretching vibrations of the methoxy group are characteristic and typically appear in the regions of 1310–1210 cm⁻¹ and 1050–1010 cm⁻¹, respectively. jocpr.com

Trifluoromethyl Group Vibrations: The CF₃ group gives rise to very strong and characteristic absorption bands. The asymmetric and symmetric C-F stretching vibrations are among the most intense peaks in the spectrum, typically found in the 1350–1120 cm⁻¹ range. CF₃ bending (scissoring and rocking) vibrations appear at lower wavenumbers. researchgate.net

Pyridine Ring Vibrations: The C-C and C-N stretching vibrations of the aromatic ring produce a series of bands in the 1620–1400 cm⁻¹ region. Ring breathing modes and other deformations occur at lower frequencies. researchgate.netjocpr.com

The table below summarizes the expected FT-IR vibrational bands and their assignments based on data from analogous molecules.

| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Description |

|---|---|---|

| Aromatic C-H Stretch | 3100 - 3000 | Stretching of C-H bonds on the pyridine ring. |

| Aliphatic C-H Stretch | 3000 - 2850 | Asymmetric and symmetric stretching of C-H bonds in the methoxy group. |

| Pyridine Ring C=C, C=N Stretch | 1620 - 1400 | Stretching vibrations of the aromatic ring framework. |

| CF₃ Asymmetric Stretch | ~1310 | Strong absorption from the asymmetric stretching of C-F bonds. |

| C-O-C Asymmetric Stretch | 1280 - 1250 | Asymmetric stretching of the ether linkage in the methoxy group. |

| CF₃ Symmetric Stretch | ~1140 | Strong absorption from the symmetric stretching of C-F bonds. |

| C-O-C Symmetric Stretch | 1050 - 1010 | Symmetric stretching of the ether linkage. |

| C-H Out-of-Plane Bend | 900 - 700 | Bending vibrations of the aromatic C-H bonds. |

FT-Raman spectroscopy is complementary to FT-IR, providing information on molecular vibrations based on the scattering of light. Vibrations that cause a significant change in polarizability are typically strong in Raman spectra, whereas those that cause a strong change in dipole moment are strong in IR.

For this compound, the FT-Raman spectrum would also show characteristic bands for the substituents and the pyridine ring. Often, symmetric vibrations and vibrations of the carbon skeleton are more prominent in Raman spectra. Key expected features include:

Pyridine Ring Vibrations: The symmetric ring breathing mode, which involves the expansion and contraction of the entire ring, usually gives a very strong and sharp band in the Raman spectrum, often near 1000 cm⁻¹. Other C-C stretching modes between 1620-1300 cm⁻¹ are also expected to be strong. researchgate.netjocpr.com

CF₃ Group Vibrations: The symmetric C-F stretching vibration of the trifluoromethyl group is expected to be a prominent band.

C-H Stretching: Aromatic C-H stretching vibrations (3100–3000 cm⁻¹) are typically more intense in Raman spectra than their aliphatic counterparts.

The table below outlines the expected FT-Raman active modes, referencing data from similar compounds. researchgate.netjocpr.com

| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Description |

|---|---|---|

| Aromatic C-H Stretch | 3100 - 3050 | Often a strong, sharp peak for the pyridine C-H bonds. |

| Aliphatic C-H Stretch | 3000 - 2900 | Stretching of C-H bonds in the methoxy group. |

| Pyridine Ring C=C, C=N Stretch | 1620 - 1400 | Stretching vibrations of the aromatic ring framework. |

| C-O-C Asymmetric Stretch | 1290 - 1270 | Asymmetric stretch of the methoxy group. |

| CF₃ Symmetric Stretch | ~1140 | Symmetric C-F stretching mode. |

| Pyridine Ring Breathing | 1050 - 990 | A strong, characteristic symmetric vibration of the entire ring. |

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the precise structure of organic molecules by probing the magnetic properties of atomic nuclei.

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound is expected to show four distinct signals corresponding to the four different proton environments.

Methoxy Protons (-OCH₃): A singlet corresponding to the three equivalent protons of the methoxy group, expected in the range of δ 3.9–4.1 ppm.

H-6 Proton: A doublet for the proton at the C6 position, adjacent to the nitrogen atom. It would be the most downfield of the ring protons due to the deshielding effect of the nitrogen.

H-5 Proton: A doublet for the proton at the C5 position.

H-3 Proton: A singlet (or a narrow multiplet due to long-range coupling with fluorine atoms) for the proton at the C3 position.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will provide information on the carbon skeleton, with seven signals expected for the seven unique carbon atoms.

Pyridine Ring Carbons: Five distinct signals for the carbons of the pyridine ring. The C2 carbon, bonded to both nitrogen and oxygen, would be significantly downfield. The C4 carbon, bonded to the CF₃ group, would also be downfield and would likely appear as a quartet due to coupling with the three fluorine atoms (¹JCF).

Trifluoromethyl Carbon (-CF₃): This carbon signal would be a prominent quartet due to the strong one-bond coupling to the three fluorine atoms (¹JCF) and would be found in the δ 120-125 ppm region. rsc.org

Methoxy Carbon (-OCH₃): A single peak for the methyl carbon, typically found around δ 54-56 ppm. rsc.org

¹⁹F NMR Spectroscopy

The ¹⁹F NMR spectrum is particularly simple and informative for this molecule.

A single, strong signal is expected for the three equivalent fluorine atoms of the trifluoromethyl group.

Since there are no adjacent fluorine or hydrogen atoms, this signal would appear as a singlet.

The chemical shift is expected in the region of δ -60 to -65 ppm relative to CFCl₃, which is characteristic for a CF₃ group attached to an aromatic ring. rsc.org

The following table summarizes the predicted NMR spectral data.

| Nucleus | Position | Predicted Chemical Shift (δ, ppm) | Multiplicity | Notes |

|---|---|---|---|---|

| ¹H | -OCH₃ | ~4.0 | Singlet (s) | 3 equivalent protons. |

| ¹H | H-6 | ~8.3 | Doublet (d) | Deshielded by adjacent nitrogen. |

| ¹H | H-5 | ~7.2 | Doublet (d) | Coupled to H-6. |

| ¹H | H-3 | ~7.0 | Singlet (s) | Isolated ring proton. |

| ¹³C | C-2 | >160 | Singlet | Attached to electronegative N and O atoms. |

| ¹³C | C-6 | ~150 | Singlet | Alpha to nitrogen. |

| ¹³C | C-4 | ~140 | Quartet (q) | Attached to CF₃ group, exhibits C-F coupling. |

| ¹³C | -CF₃ | ~123 | Quartet (q) | Large ¹JCF coupling constant. |

| ¹³C | C-5 | ~115 | Singlet | - |

| ¹³C | C-3 | ~110 | Singlet | - |

| ¹³C | -OCH₃ | ~55 | Singlet | - |

| ¹⁹F | -CF₃ | -60 to -65 | Singlet (s) | Relative to CFCl₃ standard. |

Catalytic Applications and Reaction Mechanisms Involving 2 Methoxy 4 Trifluoromethyl Pyridine

Transition Metal-Catalyzed Transformations

The pyridine (B92270) ring in 2-Methoxy-4-(trifluoromethyl)pyridine is electronically modified, rendering it susceptible to a variety of transition metal-catalyzed reactions. The electron-withdrawing trifluoromethyl group, in particular, plays a crucial role in activating the molecule for certain catalytic cycles.

While direct trifluoromethylation of this compound is not a common transformation due to the existing CF3 group, the compound itself is a valuable substrate in palladium-catalyzed cross-coupling reactions. The inherent electronic properties of the molecule are key to its reactivity. The powerful electron-withdrawing nature of the trifluoromethyl group makes the pyridine ring electron-deficient. This electronic characteristic facilitates the crucial oxidative addition step in palladium(0)-based catalytic cycles.

For instance, in Suzuki-Miyaura coupling reactions, the activated pyridine ring of a halogenated derivative of this compound can readily couple with various aryl boronic acids. smolecule.com The methoxy (B1213986) group can also exert a directing effect on the position of coupling. This reactivity allows for the synthesis of complex biaryl structures that incorporate the trifluoromethylpyridine moiety, a common motif in pharmacologically active compounds.

Table 1: Reactivity in Palladium-Catalyzed Cross-Coupling

| Feature | Role in Catalysis |

|---|---|

| Trifluoromethyl Group | Activates the pyridine ring toward oxidative addition by making it electron-deficient. |

| Methoxy Group | Acts as a directing group, influencing the regioselectivity of the coupling reaction. |

| Palladium Catalyst | Facilitates the coupling of the pyridine ring with organoboron compounds. |

Copper-catalyzed reactions are a cornerstone of modern fluorine chemistry, providing efficient pathways for the introduction of fluoroalkyl groups onto aromatic and heteroaromatic systems. nih.gov While specific studies on the copper-catalyzed fluoroalkylation of this compound are not extensively detailed, the reactivity of similar substrates provides significant insight.

Research on the copper-mediated perfluoroalkylation of bromoheteroarenes has shown that the electronic nature of the pyridine ring is a critical factor. acs.org For example, the reaction of 2-methoxy-3-bromopyridine with a copper-perfluoroethyl reagent yields the corresponding 3-pentafluoroethylpyridine. acs.org Generally, electron-withdrawing groups on the pyridine ring enhance reactivity. acs.org This suggests that a halogenated version of this compound would be a highly suitable substrate for copper-catalyzed trifluoromethylation or other fluoroalkylation reactions, as the trifluoromethyl group would activate the substrate towards oxidative addition to the Cu(I) center. acs.orgnih.gov

The general mechanism for such reactions often involves the formation of a (phen)CuRF complex which then reacts with the heteroaryl halide. acs.org

Table 2: Factors Influencing Copper-Catalyzed Fluoroalkylation of Pyridines

| Factor | Influence on Reaction |

|---|---|

| Substrate Electronics | Electron-withdrawing groups (like -CF3) on the pyridine ring generally increase reactivity. |

| Leaving Group | Iodides and bromides are commonly used as the halide leaving group. |

| Copper Reagent | Preformed copper-fluoroalkyl complexes (e.g., (phen)CuCF3) are often employed. |

| Reaction Conditions | The reactions are typically conducted under mild conditions. |

Iron, being an abundant, inexpensive, and low-toxicity metal, has emerged as a powerful catalyst for a variety of organic transformations, including perfluoroalkylation. rsc.org Iron-catalyzed methods can introduce perfluoroalkyl groups onto alkenes, alkynes, and arenes, often proceeding through radical pathways. rsc.org

Although direct iron-catalyzed perfluoroalkylation involving this compound as a substrate is not prominently documented, the general principles of these reactions are applicable to functionalized pyridines. These reactions typically utilize a perfluoroalkyl iodide (RF-I) in the presence of an iron salt. The iron catalyst can initiate a radical chain process to generate a perfluoroalkyl radical, which then adds to an unsaturated substrate. This methodology provides a straightforward route to access perfluoroalkylated organic molecules. Given the stability and functional group tolerance of many iron-catalyzed systems, they represent a potential method for further functionalization of derivatives of this compound.

Hydrogenation of Functionalized Pyridines

The catalytic hydrogenation of the pyridine ring to form the corresponding piperidine (B6355638) is a fundamental transformation in synthetic chemistry, as the piperidine scaffold is prevalent in a vast number of pharmaceuticals and natural products. rsc.org The hydrogenation of pyridines bearing functional groups, such as this compound, requires careful selection of catalysts and reaction conditions to achieve high selectivity and avoid defluorination or other side reactions.

Various catalysts have been shown to be effective for the hydrogenation of substituted pyridines. asianpubs.org For electron-deficient pyridines, such as those bearing a trifluoromethyl group, catalysts like rhodium on carbon (Rh/C), palladium on carbon (Pd/C), or platinum(IV) oxide (PtO₂) are often employed, typically under hydrogen pressure and sometimes in acidic media to protonate the pyridine nitrogen, which facilitates the reduction. rsc.orgasianpubs.org For example, the hydrogenation of 2-chloro-3-(trifluoromethyl)pyridine (B31430) has been successfully achieved using PtO₂ in glacial acetic acid. asianpubs.org A robust method for the cis-selective hydrogenation of fluoropyridines using palladium hydroxide (B78521) on carbon in the presence of hydrochloric acid has also been developed, showing good tolerance for the fluorine substituents. nih.gov

Table 3: Typical Conditions for Hydrogenation of Functionalized Pyridines

| Catalyst | Solvent | Pressure (H₂) | Temperature | Key Features |

|---|---|---|---|---|

| PtO₂ (Adams' catalyst) | Acetic Acid | 50-70 bar | Room Temp. | Effective for various substituted pyridines. asianpubs.org |

| Rh₂O₃ | TFE | 5 bar | 40 °C | Mild conditions, broad substrate scope. rsc.org |

| Pd(OH)₂/C | Methanol (B129727) / aq. HCl | Not specified | Not specified | Promotes cis-selectivity, tolerates fluorine. nih.gov |

| Pd/C | Methanol / aq. HCl | 50 bar | 60 °C | Used for fluoropyridines, can lead to defluorination. nih.gov |

The hydrogenation of this compound would be expected to yield 2-methoxy-4-(trifluoromethyl)piperidine, a valuable building block for medicinal chemistry. The challenge lies in preserving both the methoxy and trifluoromethyl groups during the reduction of the aromatic ring.

Asymmetric Catalysis with Trifluoromethylpyridine Ligands

The development of chiral ligands is central to the field of asymmetric catalysis, enabling the synthesis of enantiomerically enriched molecules. Pyridine-based structures are a cornerstone of ligand design due to their strong coordination to transition metals. nih.gov The incorporation of a trifluoromethyl group into a pyridine-based ligand can significantly influence its electronic and steric properties, thereby affecting the activity and enantioselectivity of the resulting metal catalyst.

While specific chiral ligands synthesized directly from this compound are not widely reported, the principles of ligand design indicate its potential as a precursor. The trifluoromethyl group acts as a strong electron-withdrawing group and a sterically demanding substituent. These features are critical in tuning the electronic environment of the metal center and creating a well-defined chiral pocket to control the stereochemical outcome of a reaction. nih.gov

The design of modern chiral pyridine-derived ligands often focuses on creating rigid scaffolds to minimize conformational flexibility and precisely control the spatial arrangement of substituents around the metal center. nih.gov A synthetic strategy could involve the functionalization of the this compound core, for example, by introducing a chiral auxiliary at another position on the ring, which could then coordinate to a metal. The electronic influence of the trifluoromethyl group would be transmitted through the pyridine ring to the coordinating nitrogen atom, modulating the Lewis acidity and redox potential of the catalytic metal center. This modulation is a key strategy for optimizing catalyst performance in enantioselective transformations such as hydrogenation, hydrosilylation, or carbon-carbon bond-forming reactions. nih.govnih.gov

Insufficient Data for In-Depth Catalytic Analysis of this compound

Following a comprehensive review of available scientific literature, it has been determined that there is a notable lack of specific research focused on the direct application of this compound as a primary ligand or catalyst in either homogeneous or heterogeneous catalysis. While the broader class of trifluoromethyl-substituted pyridines has been a subject of investigation in catalysis, specific and detailed studies concerning the catalytic behavior and reaction mechanisms of this compound are not present in the surveyed materials.

The existing body of research touches upon related compounds and general principles, but does not provide the specific data required to construct a detailed and scientifically accurate article on the catalytic applications of this compound as outlined. For instance, studies on other trifluoromethyl-substituted pyridine-oxazoline ligands have demonstrated their utility in asymmetric synthesis, including their immobilization for heterogeneous catalysis. nih.govacs.org However, these findings are not directly transferable to this compound.

The literature primarily identifies this compound as a significant structural component in agrochemical compounds, such as the herbicide pyroxsulam (B39247). nih.govresearchoutreach.org There is also information on the synthesis and reactivity of closely related derivatives, which provides some insight into the chemical properties of this type of substituted pyridine. Nevertheless, this information does not extend to its specific use and performance in catalytic systems.

Without dedicated research on the catalytic activity, efficiency, substrate scope, and reaction mechanisms of this compound, any attempt to generate an in-depth article on its role in homogeneous and heterogeneous catalysis would be speculative and would not meet the standards of scientific accuracy. Further empirical research is necessary to elucidate the potential catalytic applications of this specific chemical compound.

Research in Bioactive Compound Development from 2 Methoxy 4 Trifluoromethyl Pyridine Derivatives

Medicinal Chemistry Applications

The incorporation of trifluoromethylpyridine (TFMP) structures is a well-established strategy in medicinal chemistry, with several TFMP-containing compounds having received market approval for pharmaceutical use and many more undergoing clinical trials. jst.go.jpresearchgate.net However, specific applications and detailed research focusing solely on the 2-methoxy-4-(trifluoromethyl)pyridine isomer in medicinal chemistry are not as extensively documented as its role in agrochemicals.

Agrochemical Science and Crop Protection

The most significant application of this compound is in the field of agrochemical science, where it serves as a core structural component for a highly effective and selective herbicide. nih.govresearchgate.net

Herbicide Development and Mode of Action Studies (e.g., ALS inhibition)The compound this compound is a foundational building block for the herbicide Pyroxsulam (B39247), which was developed by Dow AgroSciences.nih.govresearchgate.netPyroxsulam is a systemic, post-emergence herbicide used to control annual grass and broadleaf weeds in cereal crops, particularly wheat.nih.govepa.gov

The development of Pyroxsulam highlights a critical aspect of agrochemical design. Initial research into analogues based on a 2-methoxy-4-(trifluoromethyl)phenyl structure showed high herbicidal activity, but these compounds caused significant damage to the wheat crops they were meant to protect. nih.govresearchgate.netresearchgate.net By replacing the phenyl ring with a pyridine (B92270) ring to create the this compound substructure, researchers successfully retained high herbicidal potency while dramatically improving crop selectivity and safety for wheat. nih.govresearchgate.netresearchoutreach.org This enhanced selectivity is primarily attributed to differences in the rate of metabolism of the herbicide between the crop and the target weeds. nih.govresearchgate.net

The mode of action for Pyroxsulam is the inhibition of the enzyme acetolactate synthase (ALS). nih.govepa.govresearchgate.net ALS is a critical enzyme in the biosynthetic pathway for branched-chain amino acids (valine, leucine, and isoleucine), which are essential for protein synthesis and plant growth. apms.org By blocking this enzyme, the herbicide prevents the synthesis of these vital amino acids, leading to the cessation of growth and eventual death of susceptible weed species. epa.govapms.org

Interactive Data Table: Profile of Pyroxsulam Herbicide

| Feature | Description |

| Common Name | Pyroxsulam |

| IUPAC Name | N-(5,7-dimethoxy nih.govjst.go.jpgoogle.comtriazolo[1,5-a]pyrimidin-2-yl)-2-methoxy-4-(trifluoromethyl)pyridine-3-sulfonamide |

| Chemical Class | Triazolopyrimidine sulfonamide |

| Key Structural Moiety | This compound |

| Mode of Action | Acetolactate Synthase (ALS) Inhibitor |

| Primary Use | Post-emergence control of grass and broadleaf weeds in cereals |

Insecticide and Fungicide Research

The 4-(trifluoromethyl)pyridine (B1295354) moiety, a core component of this compound, is a key structural feature in the development of modern insecticides. researchoutreach.orgchigroup.site Research in this area has led to the commercialization of significant pest control agents and the exploration of novel derivatives with potent bioactivity.

One of the most notable insecticides developed from this structural class is Flonicamid. researchoutreach.org It is a selective systemic insecticide that is highly effective against aphids and other sucking insects. nih.gov The discovery of Flonicamid stemmed from the screening of various trifluoromethylpyridine (TFMP) analogues, which revealed that certain nicotinamide (B372718) derivatives demonstrated significant activity against aphids. researchoutreach.org

Further research into novel derivatives has focused on synthesizing new compounds with enhanced insecticidal properties. For instance, a series of trifluoromethyl pyridine derivatives incorporating a 1,3,4-oxadiazole (B1194373) moiety were synthesized and tested for their effectiveness against agricultural pests like Mythimna separata (oriental armyworm) and Plutella xylostella (diamondback moth). The results indicated that most of these synthesized compounds exhibited 100% insecticidal activity at a concentration of 500 mg L⁻¹ and over 80% activity at 250 mg L⁻¹. Specific compounds showed efficacy comparable to commercial standards.

| Compound ID | LC50 (mg L⁻¹) | Reference Compound | LC50 (mg L⁻¹) |

|---|---|---|---|

| E18 | 38.5 | Avermectin | 29.6 |

| E27 | 30.8 |

While the focus has been heavily on insecticides, the trifluoromethylpyridine fragment is also present in several commercial fungicides, highlighting its versatility in agrochemical research. chigroup.site

Selectivity Mechanisms in Agricultural Applications

A critical aspect of agrochemical development is selectivity—the ability of a compound to control a target pest (weed, insect, or fungus) without harming the crop. The this compound structure plays a crucial role in achieving this selectivity in certain herbicides.

A prime example is the herbicide Pyroxsulam, which was designed for the control of grass and broadleaf weeds in cereal crops like wheat. epa.govnih.gov Pyroxsulam contains both a triazolopyrimidine and a this compound substructure. epa.govnih.gov During its development, researchers found that analogues with a 2-methoxy-4-(trifluoromethyl)phenyl group had high herbicidal activity but also caused significant injury to the wheat crop. epa.gov

The key to achieving selectivity was the replacement of the phenyl ring with a pyridine ring. The resulting pyridine analogues, like Pyroxsulam, retained high herbicidal efficacy against weeds while demonstrating excellent safety for wheat. epa.gov This crop safety is primarily attributed to differences in the rate of metabolism. nih.gov Wheat plants are able to metabolize and detoxify Pyroxsulam more rapidly than the target weed species, preventing the herbicide from accumulating to phytotoxic levels in the crop. This differential metabolism is a cornerstone of the selectivity mechanism for herbicides derived from this pyridine structure.

Environmental Fate and Degradation Studies (e.g., defluorination)

The environmental impact of agrochemicals is of paramount importance, and derivatives of this compound have been studied to understand their persistence and degradation pathways in the environment.

Pyroxsulam: Environmental fate studies on the herbicide Pyroxsulam show that it is moderately persistent in the environment. epa.govepa.gov Its primary routes of degradation are aqueous photolysis (degradation by sunlight in water) and aerobic soil metabolism (breakdown by microorganisms in the presence of oxygen). epa.govepa.gov The compound is stable to hydrolysis under typical environmental pH conditions. herts.ac.uk In terrestrial field dissipation studies, Pyroxsulam's half-life in loam and clay loam soils was observed to be between 4.6 and 23 days. epa.govepa.gov Major degradation products identified in laboratory studies include several demethylated and hydroxylated metabolites, such as 5-OH-XDE-742 and 7-OH-XDE-742, eventually breaking down further to compounds like XDE-742 ATSA and carbon dioxide. epa.gov

Flonicamid: The microbial degradation of the insecticide Flonicamid has also been investigated. Studies have identified bacteria capable of using Flonicamid as a source of carbon and nitrogen. For example, the bacterium Alcaligenes faecalis has been shown to degrade Flonicamid into metabolites such as 4-(trifluoromethyl)nicotinol glycine (B1666218) (TFNG) and N-(4-trifluoromethyl)nicotinoyl)glycinamide (TFNG-AM). nih.govfrontiersin.orgacs.org This degradation occurs through hydrolysis and hydration pathways mediated by bacterial enzymes called nitrilases. nih.govacs.org This microbial breakdown is a key process in the removal of Flonicamid residues from soil and water systems, potentially offering a basis for bioremediation strategies. nih.gov

Material Science Applications and Functional Compound Development

Design of Functional Materials with Tailored Properties

The strategic use of trifluoromethylpyridine derivatives is a key approach in the development of advanced functional materials. ontosight.ai These compounds act as foundational components for creating materials with specific, pre-determined characteristics, such as fluoropolymers and liquid crystals. ontosight.ai The rationale behind using these specialized building blocks is to imbue the final material with the unique electronic and physical properties inherent to the trifluoromethyl and pyridine (B92270) groups.

In a notable example related to functional compound design, the development of the herbicide pyroxsulam (B39247) involved the use of a 2-methoxy-4-(trifluoromethyl)pyridine substructure. nih.govresearchoutreach.org Researchers found that while 2-methoxy-4-(trifluoromethyl)phenyl analogues showed high herbicidal activity, they were detrimental to wheat crops. researchoutreach.org By replacing the phenyl ring with a pyridine ring, it was possible to retain the desired herbicidal efficacy while significantly improving crop selectivity. researchoutreach.org This case highlights a core principle of functional material design: the targeted modification of a molecular scaffold to fine-tune its activity and interaction with its environment. This principle is directly transferable to material science for applications such as designing selective membranes, specialized polymers, or functional coatings where precise control over molecular properties is paramount.

Role of Trifluoromethyl and Pyridine Moieties in Material Characteristics

The distinct properties of materials derived from this compound are a direct result of the synergistic effects of its trifluoromethyl and pyridine components. acs.org

The trifluoromethyl group (-CF3) is widely recognized for its profound impact on molecular properties. nih.govbohrium.com Its inclusion is a strategic method for modulating the characteristics of the parent molecule. nih.gov Due to its high electronegativity, the -CF3 group is strongly electron-withdrawing, which can significantly alter the electronic landscape of the pyridine ring. ontosight.aiwikipedia.org This electronic influence is crucial in the design of materials for electronic applications or for enhancing the stability of the material. The trifluoromethyl group also enhances properties like metabolic stability and lipophilicity, which are critical for the durability and performance of materials in various environments. nih.govadvanceseng.com

| Property Modified by -CF3 Group | Impact on Material Characteristics |

| Electronegativity | Alters electronic properties, influences acidity/basicity. wikipedia.org |

| Lipophilicity | Increases solubility in non-polar environments, affecting interactions with other materials. nih.govadvanceseng.com |

| Metabolic Stability | Enhances resistance to chemical or biological degradation, increasing material lifespan. nih.gov |

| Binding Affinity | Can be tuned to promote or prevent adhesion and interaction with target substrates. advanceseng.com |

The pyridine moiety , a six-membered aromatic ring containing a nitrogen atom, provides its own set of valuable attributes. It is a fundamental building block in the development of materials such as polymers and dyes. numberanalytics.com The nitrogen atom in the pyridine ring imparts basicity and the ability to form hydrogen bonds, which can be exploited to control intermolecular interactions and, consequently, the bulk properties of a material. nih.govrsc.org The pyridine ring's structure is analogous to benzene, but the nitrogen atom creates an electron-deficient ring system, influencing its reactivity and making it a versatile scaffold in synthesis. nih.govbyjus.com

| Property of Pyridine Moiety | Impact on Material Characteristics |

| Basicity | Allows for acid-base interactions, useful in creating pH-responsive materials. nih.govbyjus.com |

| Hydrogen Bond Formation | Influences self-assembly, polymer chain interactions, and adhesion properties. nih.govrsc.org |

| Aromaticity & Stability | Provides a stable, rigid core structure for building larger molecular architectures. byjus.com |

| Solubility | Contributes to water solubility, which can be tailored for specific applications like coatings or films. nih.gov |

The combination of the potent electron-withdrawing nature of the trifluoromethyl group with the versatile and stable pyridine ring allows for the creation of functional materials with a high degree of control over their physicochemical properties. acs.org

Future Research Directions and Emerging Trends

Advancements in Synthetic Methodologies

The synthesis of trifluoromethylpyridine (TFMP) derivatives, including 2-methoxy-4-(trifluoromethyl)pyridine, has traditionally relied on methods such as the chlorination and subsequent fluorination of picoline. jst.go.jp However, current research is focused on developing more efficient, selective, and scalable synthetic routes.

One emerging trend is the use of late-stage functionalization, which allows for the introduction of the trifluoromethyl group or methoxy (B1213986) group at a later step in the synthesis. This approach is advantageous for creating a variety of related molecules (analogs) for screening purposes. nih.gov For instance, novel methods for incorporating isotopes like ¹⁵N into the pyridine (B92270) ring using Zincke imine intermediates have been developed, which is crucial for metabolic studies of new drugs and agrochemicals. nih.gov

Furthermore, advancements in catalysis are providing new avenues for synthesis. Metal-catalyzed reactions, including those using earth-abundant metals like nickel, are being explored to create C-N bonds under milder conditions, which could be applicable to the synthesis of pyridine derivatives. acs.org Photocatalytic methods are also gaining traction for their ability to perform specific chemical transformations, such as radiofluorination, under ambient conditions. nih.gov

Table 1: Comparison of Synthetic Approaches for Pyridine Derivatives

| Methodology | Description | Advantages | Key Research Area |

|---|---|---|---|

| Traditional Methods | Stepwise chlorination and fluorination of picoline precursors. jst.go.jp | Well-established for industrial production. | Improving yield and reducing by-products. |

| Late-Stage Functionalization | Introduction of key functional groups (e.g., -CF₃) near the end of a synthetic sequence. nih.gov | Rapid generation of diverse analogs for testing. | Development of new reagents and catalysts. |

| Metal Catalysis | Use of transition metals (e.g., copper, nickel) to catalyze bond formation. acs.org | High efficiency, selectivity, and milder reaction conditions. | Use of earth-abundant, less toxic metals. |

| Photocatalysis | Using light to drive chemical reactions, often for specific bond formations like C-¹⁸F. nih.gov | High specificity and mild conditions. | Synthesis of radiolabeled tracers for imaging. |

Exploration of Novel Biological Activities

While the this compound moiety is a known component of the herbicide Pyroxsulam (B39247), the broader class of trifluoromethyl-substituted heterocycles is a hotbed for the discovery of new biological activities. nih.gov The unique physicochemical properties conferred by the trifluoromethyl group—such as high electronegativity, metabolic stability, and lipophilicity—make it a privileged functional group in drug and pesticide discovery. jst.go.jpresearchgate.net

Current research is actively exploring TFMP derivatives for a wide range of therapeutic applications. Studies have shown that compounds containing this scaffold exhibit potential as:

Anticancer Agents: Pyrimidine and pyridine derivatives are being investigated as inhibitors of key cellular targets like the Epidermal Growth Factor Receptor (EGFR) and various protein kinases. nih.govmdpi.com The trifluoromethyl group can enhance the binding affinity and cellular uptake of these potential drugs. mdpi.com

Antimicrobial Agents: Novel trifluoromethyl pyrimidinone compounds have demonstrated activity against Mycobacterium tuberculosis. nih.gov The antimicrobial spectrum is broad, with related compounds also showing antifungal and antiviral properties.

Antimalarial Drugs: The pyridine ring is a core component of many antimalarial drugs. Researchers are designing new hybrid molecules, such as pyridine-substituted pyrazole (B372694) 1,3,5-triazines, and using in silico screening to identify candidates with high potential against both sensitive and resistant strains of P. falciparum. malariaworld.orgnih.gov

The overarching trend is to use the this compound scaffold as a starting point for creating libraries of new compounds to test against a wide array of biological targets. jst.go.jp

Development of Sustainable and Green Chemistry Approaches

In line with the global push for environmental responsibility, a major trend in chemical synthesis is the adoption of green chemistry principles. researchgate.net For the production of this compound and its derivatives, this involves a multi-faceted approach to reduce waste, minimize energy consumption, and use less hazardous materials. nih.gov

Key strategies being developed include:

Green Solvents: Replacing traditional volatile organic solvents with more environmentally benign alternatives like water, supercritical CO₂, or ionic liquids. mdpi.com

Catalytic Reactions: Using catalysts to run reactions more efficiently and at lower temperatures. researchgate.net Iron-catalyzed cyclization, for example, offers a greener route to substituted pyridines. rsc.org

Atom Economy: Designing synthetic routes, such as multicomponent one-pot reactions, where the maximum number of atoms from the reactants are incorporated into the final product, thus minimizing waste. researchgate.net

Alternative Energy Sources: Employing microwave irradiation and ultrasound as energy sources can dramatically reduce reaction times and improve energy efficiency compared to conventional heating. tandfonline.comnih.gov

The goal is to redesign the entire lifecycle of the chemical, from synthesis to application, to be more sustainable. mdpi.com This includes creating molecules that are designed to degrade into harmless substances after their intended use.

Table 2: Green Chemistry Methodologies for Pyridine Synthesis

| Green Approach | Principle | Example Application |

|---|---|---|

| Alternative Solvents | Reduce pollution from volatile organic compounds (VOCs). | Using supercritical CO₂ for extraction and reaction processes. mdpi.com |

| Green Catalysts | Increase reaction efficiency and reduce hazardous reagents. | Employing iron-based catalysts for cyclization reactions. rsc.org |

| Energy Efficiency | Lower energy consumption and faster reactions. | Microwave-assisted synthesis of pyridine derivatives. nih.gov |

| Waste Prevention | Maximize the incorporation of reactants into the product. | One-pot multicomponent reactions to build the pyridine ring. nih.gov |

Computational Predictions for Structure-Property Relationships

The use of computational chemistry has become an indispensable tool in modern chemical research, allowing scientists to predict the properties and behavior of molecules before they are ever synthesized in a lab. For this compound and its analogs, computational methods are being used to accelerate the discovery and design process.

A primary tool is Density Functional Theory (DFT) , which can calculate the electronic structure of a molecule. DFT studies on the related compound 2-chloro-4-(trifluoromethyl)pyridine (B1345723) have been used to determine its optimized molecular geometry, vibrational frequencies, and electronic properties like the dipole moment and hyperpolarizability, which are relevant for non-linear optical applications. researchgate.net Such calculations also yield molecular electrostatic potential (MEP) maps, which predict how a molecule will interact with other molecules. researchgate.net

In drug discovery, molecular docking is used to simulate the binding of a molecule to the active site of a biological target, such as an enzyme or receptor. nih.govresearchgate.net This helps researchers prioritize which compounds to synthesize and test for specific biological activities, saving significant time and resources. malariaworld.org Furthermore, in silicoADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) predictions are used to evaluate the drug-like properties of a compound, helping to identify potential liabilities early in the development process. researchgate.net These computational tools provide deep insights into the relationship between a molecule's structure and its function, guiding the design of new compounds with improved properties. chemrxiv.org

Q & A

Basic Research Questions

Q. What are the critical physicochemical properties of 2-Methoxy-4-(trifluoromethyl)pyridine, and how do they influence experimental handling and storage?

- Answer : Key properties include a boiling point of ~172.9°C, density of 1.263 g/cm³, and vapor pressure of 7.398–7.399 hPa at 25°C. The compound must be stored in a sealed, dry environment at room temperature to prevent hydrolysis or degradation of the trifluoromethyl and methoxy groups . Researchers should prioritize inert atmospheres (e.g., nitrogen) during handling and use low-polarity solvents (e.g., dichloromethane) for reactions to avoid unwanted side reactions.

Q. What synthetic methodologies are recommended for producing this compound with high purity?

- Answer : Nucleophilic substitution reactions are commonly employed. For example, substituting a leaving group (e.g., chlorine) at the 4-position of a pyridine precursor with a trifluoromethyl group under basic conditions (e.g., NaOH in dichloromethane) can yield the target compound. Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate gradient) ensures ≥95% purity, as validated by NMR and HPLC .

Q. How can researchers validate the structural integrity of this compound derivatives?

- Answer : Use a combination of H/F NMR to confirm substitution patterns (e.g., methoxy at 2-position, trifluoromethyl at 4-position). Mass spectrometry (HRMS or ESI-MS) and X-ray crystallography (if crystals are obtainable) provide definitive confirmation. Cross-reference spectral data with published analogs (e.g., 4-Methoxypyridine derivatives) to identify deviations .

Advanced Research Questions

Q. What strategies mitigate conflicting bioactivity data when comparing this compound analogs in herbicidal studies?

- Answer : Structural analogs (e.g., pyroxsulam) show herbicidal selectivity in wheat crops due to pyridine’s reduced phytotoxicity compared to phenyl counterparts. To resolve contradictions, conduct comparative dose-response assays under controlled conditions (e.g., OECD guidelines) and analyze metabolic pathways (e.g., cytochrome P450-mediated degradation in crops vs. weeds) . Computational docking studies (e.g., AutoDock Vina) can further clarify binding affinities to acetolactate synthase (ALS), a common herbicide target .

Q. How does the trifluoromethyl group influence the electronic and steric properties of the pyridine ring in substitution reactions?

- Answer : The electron-withdrawing trifluoromethyl group increases ring electrophilicity, favoring nucleophilic attacks at the 3- and 5-positions. Steric hindrance at the 4-position directs functionalization to adjacent sites. Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can model charge distribution and predict regioselectivity in reactions like Suzuki-Miyaura couplings .

Q. What experimental designs optimize the scalability of this compound derivatives for agrochemical applications?

- Answer : Use flow chemistry to enhance reaction reproducibility and scalability. For example, continuous-flow hydrogenation with palladium catalysts can reduce nitro intermediates to amines efficiently. Monitor reaction kinetics using in-line FTIR to identify bottlenecks (e.g., catalyst deactivation). Process Analytical Technology (PAT) tools ensure compliance with industrial safety standards .

Q. How can researchers address stability challenges in aqueous formulations containing this compound-based herbicides?

- Answer : Stabilize the compound by formulating with surfactants (e.g., alkyl polyglucosides) to prevent hydrolysis. Accelerated stability studies (40°C/75% RH for 6 months) combined with HPLC-UV degradation profiling identify optimal pH ranges (e.g., pH 5–7). Co-solvents like propylene glycol improve solubility without compromising stability .

Methodological Notes

- Data Contradiction Analysis : Cross-validate bioassay results with orthogonal assays (e.g., enzyme inhibition vs. whole-plant tests) to distinguish false positives from true activity .

- Safety Protocols : Adhere to GHS guidelines (e.g., H300/H310 for acute toxicity) and use fume hoods during synthesis. Waste containing trifluoromethyl groups requires neutralization with calcium hydroxide before disposal .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。